4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride
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Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is a derivative of thienopyridine and is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thienopyridine derivative with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly antiplatelet agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on platelet receptors to inhibit aggregation, thereby preventing blood clots. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Prasugrel: Another thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: A well-known antiplatelet drug with a similar structure and mechanism of action.
Ticlopidine: An older antiplatelet agent with a thienopyridine core
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride is unique due to its specific structural features and the presence of a hydroxyl group, which may confer distinct chemical and biological properties compared to other thienopyridine derivatives .
Properties
Molecular Formula |
C7H10ClNOS |
---|---|
Molecular Weight |
191.68 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h3,8-9H,1-2,4H2;1H |
InChI Key |
OUYXGIVJBLMORW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC(=C2)O.Cl |
Origin of Product |
United States |
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